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Compound of Interest

Compound Name: 1-Hexadecene

Cat. No.: B165127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-
Hexadecene (CAS 629-73-2), a long-chain alpha-olefin.[1] The information presented herein,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, is essential for the structural elucidation, identification, and quality control of this

compound in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For 1-Hexadecene (C₁₆H₃₂), both ¹H and ¹³C NMR provide distinct signals that

characterize its terminal double bond and long aliphatic chain.[2]

¹H NMR Data
The ¹H NMR spectrum of 1-Hexadecene is characterized by signals in three main regions: the

olefinic region for protons on the double bond, the allylic region for protons adjacent to the

double bond, and the aliphatic region for the remainder of the hydrocarbon chain.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~5.80 ddt 1H
J = 17.0, 10.2,

6.7
-CH=CH₂

~4.95 m 2H - =CH₂

~2.04 q 2H J = 7.1
-CH₂-CH=CH₂

(Allylic)

~1.26 m 24H - -(CH₂)₁₂-

~0.88 t 3H J = 6.8 -CH₃

Data sourced from spectral databases and typical values for terminal alkenes.[3][4][5]

¹³C NMR Data
The ¹³C NMR spectrum confirms the presence of the terminal alkene and the long saturated

carbon chain. The sp² hybridized carbons of the double bond are significantly deshielded and

appear downfield compared to the sp³ carbons of the alkyl chain.[5]

Chemical Shift (δ) ppm Assignment

~139.2 CH=CH₂

~114.1 CH=CH₂

~33.8 CH₂-CH=CH₂ (Allylic)

~31.9 -(CH₂)ₙ-

~29.7 -(CH₂)ₙ-

~29.4 -(CH₂)ₙ-

~29.1 -(CH₂)ₙ-

~22.7 -CH₂-CH₃

~14.1 -CH₃
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Data sourced from spectral databases.[6][7][8]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-Hexadecene clearly indicates the presence of a terminal C=C double bond and C-H bonds

of both sp² and sp³ hybridized carbons.

Frequency (cm⁻¹) Intensity Assignment

~3077 Medium =C-H Stretch (sp² C-H)

~2925 Strong
-C-H Asymmetric Stretch (sp³

C-H)

~2854 Strong
-C-H Symmetric Stretch (sp³

C-H)

~1641 Medium C=C Stretch

~1465 Medium -CH₂- Scissoring Bend

~991, 909 Strong
=C-H Out-of-plane Bending

(Wag)

Characteristic absorption bands for 1-alkenes.[9][10][11]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1-Hexadecene results in a molecular ion

peak and a characteristic fragmentation pattern dominated by the cleavage of C-C bonds along

the alkyl chain.[12] The molecular ion (M⁺) peak corresponds to the molecular weight of the

compound.[13][14]
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m/z Relative Intensity (%) Assignment

224 ~20 [M]⁺ (Molecular Ion)

97 ~92 [C₇H₁₃]⁺

83 ~48 [C₆H₁₁]⁺

71 ~51 [C₅H₁₁]⁺

69 ~13 [C₅H₉]⁺

57 ~39
[C₄H₉]⁺ (Base Peak in some

spectra)

55 ~2 [C₄H₇]⁺

43 High [C₃H₇]⁺

Fragmentation data sourced from MassBank.[15]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-25 mg of the 1-Hexadecene sample. Dissolve the

sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) inside a standard 5

mm NMR tube.[16]

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto

the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then

shimmed to optimize its homogeneity. Standard ¹H or ¹³C acquisition parameters are used,

including setting the appropriate pulse angle, acquisition time, and relaxation delay.[16]

Data Processing: The resulting Free Induction Decay (FID) is processed via a Fourier

transform. Phase and baseline corrections are applied to the spectrum. For ¹H NMR, the

signals are integrated, and chemical shifts are referenced to a standard (e.g., TMS at 0

ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP012236
https://www.benchchem.com/product/b165127?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_Characterization_of_Alkenes_using_1H_NMR_Spectroscopy.pdf
https://www.benchchem.com/pdf/Application_Notes_Characterization_of_Alkenes_using_1H_NMR_Spectroscopy.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy Protocol
Sample Preparation: As 1-Hexadecene is a liquid, a "neat" spectrum can be obtained. Place

one to two drops of the pure liquid between two salt plates (e.g., NaCl or KBr).[17]

Data Acquisition: Place the salt plate "sandwich" into the sample holder of the FTIR

spectrometer. Acquire a background spectrum of the clean salt plates first. Then, acquire the

sample spectrum. The instrument automatically ratios the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus

wavenumber (cm⁻¹). Peak picking tools are used to identify the exact frequencies of key

absorption bands.

Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of the 1-Hexadecene sample into the mass

spectrometer, often via a Gas Chromatography (GC-MS) system which separates it from any

impurities.[18]

Ionization: In the ion source, the sample is bombarded with a high-energy beam of electrons

(typically 70 eV in Electron Ionization). This ejects an electron from the molecule, forming a

positively charged molecular ion ([M]⁺) and causing it to fragment.[19]

Mass Analysis & Detection: The positively charged ions and fragments are accelerated into a

mass analyzer. A magnetic field deflects the ions based on their mass-to-charge (m/z) ratio.

[18] A detector at the end of the analyzer measures the abundance of each ion at a specific

m/z, generating the mass spectrum.[19]

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Hexadecene.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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